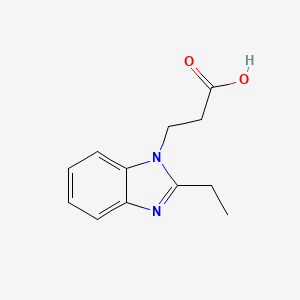

3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid” is a chemical compound with the CAS Number: 637322-36-2 . It has a molecular weight of 218.26 and its molecular formula is C12H14N2O2 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H14N2O2/c1-2-11-13-9-5-3-4-6-10(9)14(11)8-7-12(15)16/h3-6H,2,7-8H2,1H3,(H,15,16) .

Physical and Chemical Properties Analysis

The compound has a boiling point of 444.3±28.0 °C at 760 mmHg . Its vapor pressure is 0.0±1.1 mmHg at 25°C . The compound has a flash point of 222.5±24.0 °C . The water solubility at 25 deg C is 562.3 mg/L .

Wissenschaftliche Forschungsanwendungen

Anti-ulcer and Gastroprotective Effects

3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid derivatives have been investigated for their anti-ulcer properties and gastroprotective effects. A study by Terashima et al. (1995) revealed that ethyl 2-[1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5- pyrimidinecarboxylate, a related compound, exhibits significant antiulcer activity by inhibiting H+/K(+)-ATPase and providing mucosal protection against ethanol-induced gastric lesions in rats, surpassing the effects of cimetidine Terashima, Shimamura, Kawase, Tanaka, Uenishi, Kimura, Ishizuka, Sato, 1995.

Anti-inflammatory and Analgesic Properties

Another benzimidazole derivative, 2-(5-ethylpyridin-2-yl)benzimidazole (KB-1043), has demonstrated marked anti-inflammatory, analgesic, and antipyretic properties. It exhibits potent inhibitory activities against acute inflammatory edema and shows antagonistic effects on increased vascular permeability with analgesic effects comparable to tiaramide and phenylbutazone Ito, Kagaya, Fukuda, Yoshino, Nose, 1982.

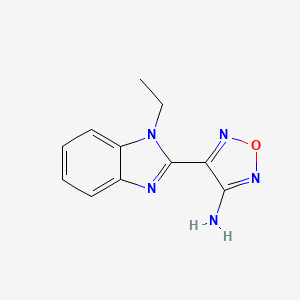

Radiotracer Applications in PET Imaging

F-labeled benzimidazole derivatives have been explored as potential radiotracers for positron emission tomography (PET) tumor imaging. Studies by Zhang et al. (2010) on compounds such as 4-(5-(2-[(18)F] fluoro-4-nitrobenzamido)-1-methyl-1H-benzimidazol-2-yl) butanoic acid have shown significant promise in tumor imaging with high tumor/brain uptake ratios, suggesting potential applications in the diagnosis and monitoring of cancer Zhang, Wang, He, Ding, Liu, Xu, Feng, Li, Wang, Peng, Qi, 2010.

Mucomembranous Protection

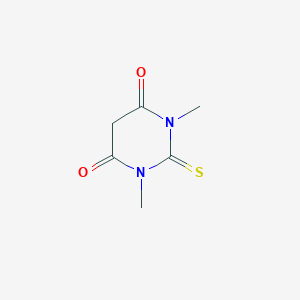

The synthesis and evaluation of novel 2-substituted benzimidazole compounds bearing a pyrimidine-2, 4, 6(trione) system have demonstrated mucomembranous protective properties. Compounds in this class, as reported by Mathew, Suresh, and Anbazhagan (2013), have shown notable antiulcer activity in animal models, indicating their potential in treating gastric ulcers Mathew, Suresh, Anbazhagan, 2013.

Non-ulcerogenic Anti-inflammatory Agents

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities, demonstrating significant effects without inducing gastric lesions. Berk, Erol, Kupeli, and Yeşilada (2009) synthesized (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, showing promising results as non-ulcerogenic anti-inflammatory agents Berk, Erol, Kupeli, Yeşilada, 2009.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(2-ethylbenzimidazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-11-13-9-5-3-4-6-10(9)14(11)8-7-12(15)16/h3-6H,2,7-8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFYGDSZLPZQCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359069 |

Source

|

| Record name | 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637322-36-2 |

Source

|

| Record name | 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.